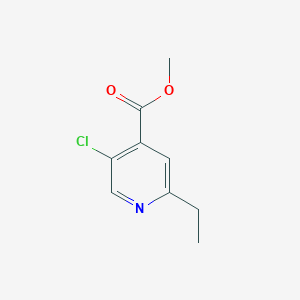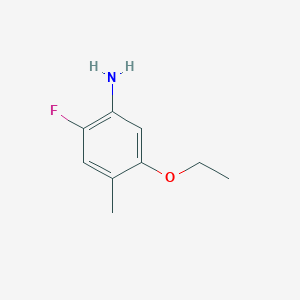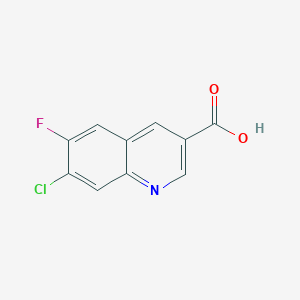
3-(Benzyloxy)propylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxy)propylboronic acid is an organoboron compound that features a boronic acid functional group attached to a propyl chain, which is further connected to a benzyl ether group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)propylboronic acid typically involves the reaction of a suitable boronic acid precursor with a benzyloxypropyl halide. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 3-(Benzyloxy)propylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The benzyl ether group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the original compound.
科学的研究の応用
3-(Benzyloxy)propylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be employed in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and functional properties.
作用機序
The mechanism by which 3-(Benzyloxy)propylboronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes . Additionally, the benzyl ether group can participate in hydrophobic interactions, further influencing the compound’s activity and selectivity.
類似化合物との比較
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a benzyloxypropyl chain.
4-(Trifluoromethyl)phenylboronic acid: A boronic acid with a trifluoromethyl group, offering different electronic properties.
3-Formylphenylboronic acid: A boronic acid with a formyl group, used in different synthetic applications.
Uniqueness: 3-(Benzyloxy)propylboronic acid is unique due to the presence of the benzyloxypropyl chain, which imparts distinct reactivity and functional properties. This structural feature allows for specific interactions and applications that are not possible with simpler boronic acids.
特性
分子式 |
C10H15BO3 |
|---|---|
分子量 |
194.04 g/mol |
IUPAC名 |
3-phenylmethoxypropylboronic acid |
InChI |
InChI=1S/C10H15BO3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-3,5-6,12-13H,4,7-9H2 |
InChIキー |
GIIPBSUENOZHEQ-UHFFFAOYSA-N |
正規SMILES |
B(CCCOCC1=CC=CC=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane](/img/structure/B13933951.png)
![2-Propenoic acid, 2-ethoxy-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13933955.png)
![[(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate](/img/structure/B13933961.png)

![N-{3-[(2,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methoxybenzenesulfonamide](/img/structure/B13933977.png)

